molecular formula C18H21N3O4 B2990302 (3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034452-46-3

(3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2990302
CAS No.: 2034452-46-3
M. Wt: 343.383
InChI Key: ONFLAWZYBGXEOX-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Reaction and Structural Revision

A study by Srikrishna, Sridharan, and Prasad (2010) revised the structure of products obtained from a reaction involving dimethyl but-2-ynoates and anilines, leading to methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate. This research highlights the importance of accurate structural identification in synthetic chemistry, which is crucial for understanding the properties and potential applications of new compounds Srikrishna, Sridharan, & Prasad, 2010.

Antimicrobial Activity

Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. Their work demonstrates the potential of such compounds in addressing microbial resistance, suggesting that derivatives of the compound might be explored for antimicrobial properties Hossan et al., 2012.

Molecular Interaction Studies

Shim et al. (2002) conducted a study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, using AM1 molecular orbital method for conformational analysis. This research underlines the significance of molecular modeling and interaction studies in understanding how chemical compounds bind to biological targets, which could be relevant for the pharmacological applications of structurally complex compounds Shim et al., 2002.

Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) explored novel biologically potent heterocyclic compounds for their anticancer and antimicrobial activities. This study emphasizes the ongoing search for new compounds that can be effective against cancer and microbial infections, hinting at possible research directions for compounds with unique structural motifs Katariya, Vennapu, & Shah, 2021.

Catalytic and Synthetic Applications

A study by Kunishima et al. (1999) on 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) illustrates the use of specific compounds in facilitating the synthesis of amides and esters, showcasing the role of chemical agents in improving synthetic efficiency and yield Kunishima et al., 1999.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-4-5-17(20-19-12)25-14-6-7-21(11-14)18(22)13-8-15(23-2)10-16(9-13)24-3/h4-5,8-10,14H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFLAWZYBGXEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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